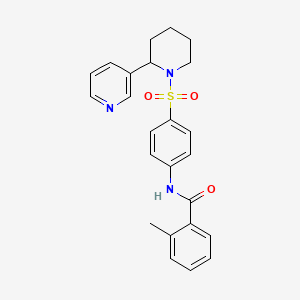

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” is not available in the retrieved information .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide” are not available in the retrieved information .Aplicaciones Científicas De Investigación

- Imatinib , a well-known tyrosine kinase inhibitor, is used to treat chronic myelogenous leukemia (CML). The compound shares structural similarities with Imatinib. Researchers have explored its potential as an anti-leukemic agent . Further studies could elucidate its efficacy and mechanism of action.

- A derivative of this compound, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide , exhibited anti-inflammatory and analgesic activities. Its ulcerogenic index was comparable to indomethacin and celecoxib .

- Some derivatives of this compound demonstrated better anti-fibrosis activity than Pirfenidone (a known anti-fibrotic agent) on hepatic stellate cells (HSC-T6) .

- In vitro studies evaluated the compound’s effect on cell viability using MTT assays. Determining its IC50 values at various concentrations could provide insights into its anti-tubercular activity .

- Given the rising public health challenges due to AMR, novel drugs are needed. This compound could be a candidate for overcoming AMR issues .

Anti-Leukemic Activity

Anti-Inflammatory and Analgesic Properties

Anti-Fibrosis Activity

Anti-Tubercular Potential

Drug Development Against Antimicrobial Resistance (AMR)

Crystallographic Studies and Structural Characterization

These applications highlight the compound’s versatility and potential impact across different scientific domains. Researchers can explore these avenues to unlock its full therapeutic potential. 🌟

Mecanismo De Acción

Target of Action

Similar compounds such as imatinib, which also contains a pyridin-3-yl group, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .

Mode of Action

Drawing parallels from similar compounds like imatinib, it can be inferred that the compound might interact with its target through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions could lead to the inhibition of the enzymatic activity of the target, thereby affecting the signal transduction cascades .

Biochemical Pathways

This could lead to downstream effects such as altered cell proliferation, differentiation, and survival .

Result of Action

If the compound acts similarly to imatinib, it could lead to the inhibition of tyrosine kinase activity, thereby affecting the regulation of cellular processes such as cell proliferation and differentiation .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c1-18-7-2-3-9-22(18)24(28)26-20-11-13-21(14-12-20)31(29,30)27-16-5-4-10-23(27)19-8-6-15-25-17-19/h2-3,6-9,11-15,17,23H,4-5,10,16H2,1H3,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTDTEAZEXWDPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![4-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]benzenesulfonyl fluoride](/img/structure/B2413741.png)

![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)

![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413743.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2413744.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2413745.png)

![(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413746.png)